

Tirfipiravir: A Technical Overview of its Chemical Structure and Putative Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Tirfipiravir
Cat. No.:	B15361990

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

October 27, 2025

Introduction

Tirfipiravir is a novel nucleoside analog with potential antiviral activity. This document provides a technical overview of its chemical structure and a discussion of its likely synthesis pathway, based on available information and general principles of nucleoside chemistry. Due to the proprietary nature of its synthesis, detailed experimental protocols and quantitative data are not publicly available. The primary source of information for **Tirfipiravir**'s synthesis is Chinese patent CN113929724A.^[1] This guide, therefore, presents a generalized synthesis pathway for a similar nucleoside analog to provide a relevant framework for researchers in the field.

Chemical Structure

Tirfipiravir is a complex nucleoside compound with the molecular formula C₁₄H₁₇N₃O₈ and a molecular weight of 355.3 g/mol.^[2] The structure features a modified pyrazine-based heterocyclic moiety attached to a ribofuranose sugar.

Table 1: Physicochemical Properties of **Tirfipiravir**

Property	Value	Source
Molecular Formula	C14H17N3O8	[2]
Molecular Weight	355.3 g/mol	[2]
CAS Number	2759996-93-3	
Stereochemistry	Absolute	[2]
Defined Stereocenters	4	[2]

Synthesis Pathway

The specific, detailed synthesis pathway for **Tirfipiravir** is proprietary and has been described in the Chinese patent CN113929724A.[\[1\]](#) As the full text of this patent with explicit experimental protocols is not publicly accessible, a generalized, plausible synthesis route for a nucleoside analog with a similar pyrazine carboxamide core is outlined below. This pathway is based on established methods for nucleoside synthesis and the synthesis of the related compound, Favipiravir.

The synthesis of a nucleoside analog like **Tirfipiravir** would likely involve two key stages: the synthesis of the modified pyrazine base and the subsequent glycosylation with a protected ribose derivative.

Experimental Protocols (Generalized)

Step 1: Synthesis of the Modified Pyrazine Base

The synthesis of the heterocyclic base is a critical step. For a related compound, Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), several synthetic routes have been established, often starting from 2-aminopyrazine. A plausible general approach for a modified pyrazine base would involve:

- Halogenation and Functional Group Interconversion: Introduction of functional groups such as halogens to the pyrazine ring to allow for subsequent modifications. This can be achieved using standard halogenating agents.

- Nitration and Reduction: Introduction of a nitro group, which can then be reduced to an amino group, providing a handle for further derivatization.
- Hydroxylation: Introduction of a hydroxyl group, a key feature of many pyrazine-based antivirals.
- Carboxamide Formation: Conversion of a carboxylic acid or ester group to a carboxamide.

Step 2: Glycosylation

The coupling of the synthesized pyrazine base with a protected ribose derivative is a crucial step in forming the nucleoside. A common method for this is the silyl-Hilbert-Johnson reaction.

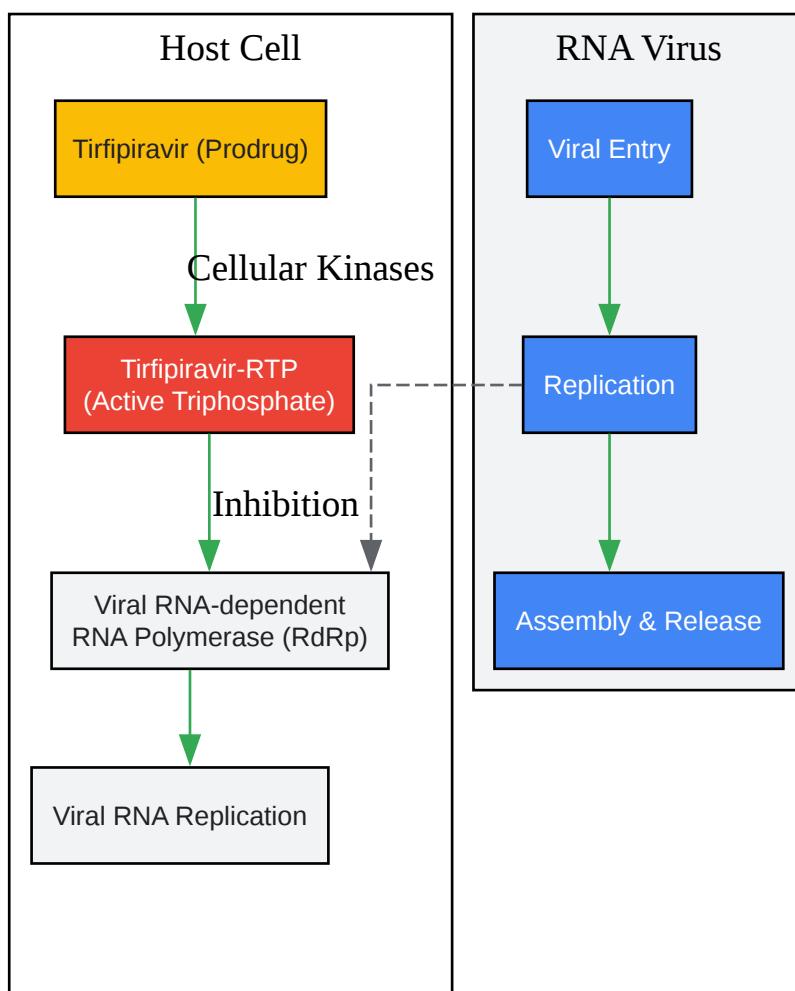
- Protection of Ribose: The hydroxyl groups of D-ribose are protected, typically with acetyl or other suitable protecting groups, to prevent unwanted side reactions. The anomeric carbon is activated, often as a halide.
- Silylation of the Pyrazine Base: The pyrazine base is silylated to increase its nucleophilicity and solubility in organic solvents.
- Coupling Reaction: The silylated base is reacted with the protected and activated ribose in the presence of a Lewis acid catalyst (e.g., TMSOTf). This reaction forms the N-glycosidic bond.
- Deprotection: The protecting groups on the ribose are removed to yield the final nucleoside analog.

Step 3: Purification and Characterization


The final product would be purified using standard techniques such as column chromatography and recrystallization. Characterization would be performed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity.

Mechanism of Action (Putative)

Given its structural similarity to other nucleoside analogs like Favipiravir, **Tirfipiravir** is likely a prodrug that is metabolized intracellularly to its active triphosphate form. This active metabolite


would then act as an inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. By mimicking natural nucleosides, the triphosphate form of **Tirifipiravir** would be incorporated into the growing viral RNA chain, leading to either chain termination or lethal mutagenesis, thereby inhibiting viral replication.

Visualizations

[Click to download full resolution via product page](#)

Caption: Generalized Synthesis Pathway for a Nucleoside Analog.

[Click to download full resolution via product page](#)

Caption: Putative Mechanism of Action for **Tirfipiravir**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. GSRS [gsrs.ncats.nih.gov]

- To cite this document: BenchChem. [Tirfipiravir: A Technical Overview of its Chemical Structure and Putative Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15361990#tirfipiravir-chemical-structure-and-synthesis-pathway\]](https://www.benchchem.com/product/b15361990#tirfipiravir-chemical-structure-and-synthesis-pathway)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com